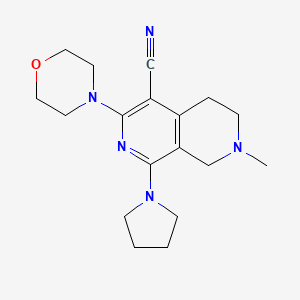

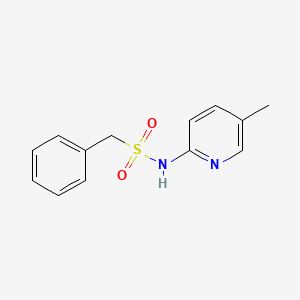

3-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the reaction of appropriate precursors under specific conditions to form the desired 1,3,4-oxadiazole core. A study by Parameshwar et al. (2017) demonstrates the synthesis of a related oxadiazole derivative through a reaction involving N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide, triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour, highlighting the versatility of synthetic routes for oxadiazoles (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).

Molecular Structure Analysis

Oxadiazoles' molecular structure is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom in a conjugated system, which significantly impacts their chemical behavior and interaction with biological targets. The structure of oxadiazole derivatives has been elucidated through various spectroscopic techniques such as IR, NMR, and mass spectral analyses, as demonstrated by Kumar & Srivastava (2019) in their synthesis and characterization of 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazole derivatives (Kumar & Srivastava, 2019).

Chemical Reactions and Properties

The chemical reactivity of oxadiazole derivatives includes their ability to undergo various reactions, such as electrochemical synthesis, highlighting their versatile reactivity and potential for functionalization. The electrochemical synthesis method provides an efficient route for the formation of oxadiazole derivatives, as reported by Kumar & Srivastava (2019), which involves the electrochemical oxidation of acyl thiosemicarbazide at room temperature (Kumar & Srivastava, 2019).

Physical Properties Analysis

Oxadiazole derivatives exhibit significant physical properties, such as crystallinity, which can be influenced by their molecular structure. The study of their crystal structure provides insights into their molecular arrangement and potential intermolecular interactions, as illustrated by the crystal structure determination of related oxadiazole compounds (Ye et al., 2006).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives are shaped by their heterocyclic structure, influencing their stability, reactivity, and biological activity. Their ability to act as bioactive compounds with antimicrobial properties exemplifies the impact of their chemical structure on their function, as evidenced by the antibacterial activity evaluation of various oxadiazole derivatives (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).

properties

IUPAC Name |

3-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c21-18-9-5-4-8-17(18)19-22-20(24-23-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZNQLKLMVPUNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,3-dihydro-1H-inden-1-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646221.png)

![3-(cyclopropylmethyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646236.png)

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5646241.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646261.png)

![(3R*,4S*)-1-[4-(morpholin-4-ylcarbonyl)benzoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646268.png)

![2-[(3-bromobenzyl)thio]-1H-benzimidazole](/img/structure/B5646270.png)

![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646284.png)

![N-{2-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5646310.png)